molecular formula C15H11N3O4 B5117484 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid

2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid

Cat. No. B5117484
M. Wt: 297.26 g/mol
InChI Key: RSKBOXPKGZRSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. The ability of DPI to inhibit NADPH oxidase has led to its use in a variety of experimental settings, where it has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid works by inhibiting the activity of NADPH oxidase, an enzyme that is responsible for generating ROS in cells. By blocking the activity of NADPH oxidase, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can reduce the levels of ROS in cells, which can have a range of downstream effects on cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects
2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. In addition, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have potential applications in the treatment of a range of diseases, including cardiovascular disease, cancer, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in lab experiments is that it is a potent and specific inhibitor of NADPH oxidase, which allows researchers to study the role of this enzyme in a variety of physiological processes. However, one limitation of using 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it can be toxic to cells at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including:
1. Further studies of the biochemical and physiological effects of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid, including its potential applications in the treatment of a range of diseases.
2. Development of new analogs of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid that have improved potency and specificity for NADPH oxidase inhibition.
3. Studies of the role of NADPH oxidase in a variety of physiological processes, including immune function, cardiovascular disease, and neurodegenerative disorders.
4. Investigation of the potential use of 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other drugs or therapies for the treatment of various diseases.
5. Development of new methods for synthesizing 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid and other related compounds, which could help to improve the efficiency and scalability of production.

Synthesis Methods

2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be synthesized using a variety of methods, including reaction of 2-amino-4,6-dimethylpyrimidine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product can be purified using techniques such as recrystallization or column chromatography.

Scientific Research Applications

2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used in a wide range of scientific research applications, including studies of oxidative stress, inflammation, and cell signaling pathways. In particular, 2-(4,6-dimethyl-2-pyrimidinyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to be a useful tool for studying the role of NADPH oxidase in a variety of physiological processes, including immune function and cardiovascular disease.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-7-5-8(2)17-15(16-7)18-12(19)10-4-3-9(14(21)22)6-11(10)13(18)20/h3-6H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKBOXPKGZRSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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